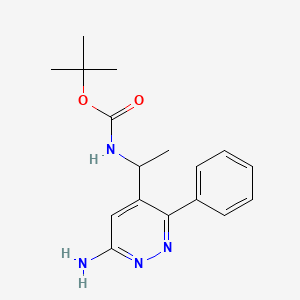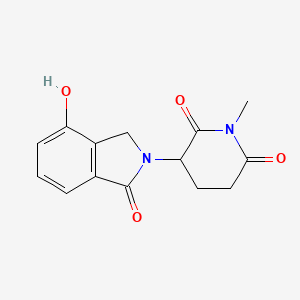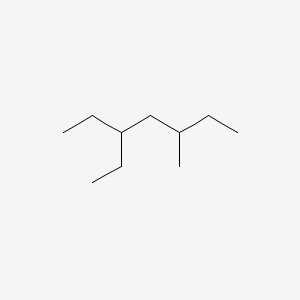![molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3](/img/structure/B13931270.png)
1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. This compound is known for its significant role in the synthesis of various pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- typically involves the reaction of piperidine with 1,4-benzodioxan-6-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and widely used in the pharmaceutical industry for large-scale production .
Chemical Reactions Analysis
Types of Reactions
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation. This modulation leads to the inhibition of cell migration and induction of cell cycle arrest, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: Another piperidine derivative found in black pepper, known for its antioxidant and anticancer properties.
Pyridine: A six-membered aromatic heterocycle with nitrogen, used as a precursor in the synthesis of piperidine.
Piperazine: A heterocyclic amine with two nitrogen atoms, used in the synthesis of various pharmaceuticals.
Uniqueness
PIPERIDINE, 1-(1,4-BENZODIOXAN-6-YLMETHYL)- is unique due to its specific structural features and its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
857373-50-3 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2 |
InChI Key |
NKQDVQOWQWMFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1-Aminoethyl)-4h-[1,2,4]triazol-3-yl]acetic acid ethyl ester dihydrochloride](/img/structure/B13931187.png)

![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)
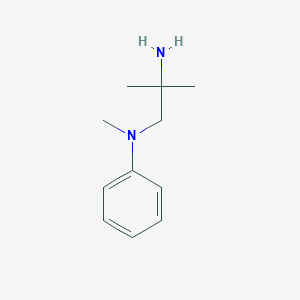
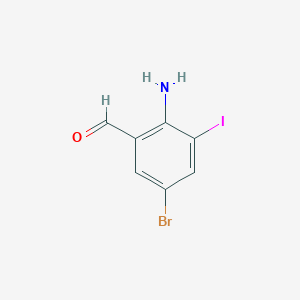
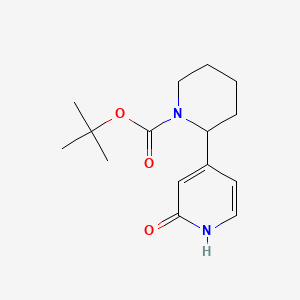
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
